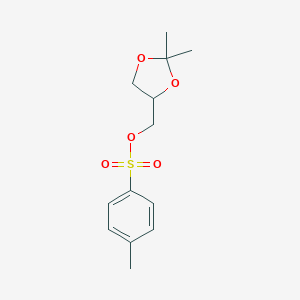

(2,2-Dimetil-1,3-dioxolan-4-il)metil 4-metilbencenosulfonato

Descripción general

Descripción

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₅S. It is characterized by the presence of a dioxolane ring and a methylbenzenesulfonate group. This compound is often used in organic synthesis due to its reactivity and stability under various conditions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate is used as a protecting group for alcohols. Its stability under various conditions makes it ideal for multi-step synthesis processes .

Biology and Medicine

In biological and medical research, this compound is used in the synthesis of various bioactive molecules. Its ability to form stable intermediates is valuable in the development of pharmaceuticals .

Industry

Industrially, the compound is used in the production of polymers and resins.

Mecanismo De Acción

Target of Action

It has been suggested that the compound may have multi-target actions .

Mode of Action

It has been suggested that the compound exerts antioxidant activity . This suggests that it may interact with its targets to neutralize reactive oxygen species, thereby preventing oxidative damage.

Result of Action

The compound has been shown to reduce nociceptive and edematogenic responses in mice, suggesting it has antinociceptive and anti-edematogenic effects . These effects were observed in response to chemical noxious stimuli .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: While the compound itself is stable, the dioxolane ring can be oxidized under strong oxidative conditions.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an alkoxide would yield an ether, while hydrolysis would produce the corresponding alcohol and sulfonic acid .

Comparación Con Compuestos Similares

Similar Compounds

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-nitrobenzenesulfonate

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzenesulfonate

Uniqueness

Compared to similar compounds, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate is unique due to its specific reactivity profile and stability. The presence of the methyl group on the benzene ring influences its reactivity, making it more suitable for certain synthetic applications .

Actividad Biológica

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, commonly referred to as DMS, is a sulfonate ester with potential applications in medicinal chemistry and drug development. This compound is characterized by its unique dioxolane structure, which may influence its biological activity and interactions with biological systems.

- Molecular Formula : C₁₃H₁₈O₅S

- Molecular Weight : 286.34 g/mol

- CAS Number : 23735-43-5

- Purity : Typically ≥98% for research applications

The biological activity of DMS is primarily attributed to its ability to participate in nucleophilic substitution reactions, which can modify biological macromolecules such as proteins and nucleic acids. The sulfonate moiety enhances the compound's solubility and reactivity, making it a suitable candidate for various biochemical applications.

Anticancer Properties

Recent studies have explored the potential of DMS as a prodrug for delivering cytotoxic agents selectively to cancer cells. For instance, a study detailed the synthesis of DMS derivatives that were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in human cancer cells, suggesting that DMS could be a valuable scaffold for developing targeted cancer therapies .

Antimicrobial Activity

DMS has also been tested for its antimicrobial properties. In vitro assays demonstrated that it possesses moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. Further research is needed to optimize its efficacy and understand the underlying mechanisms .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by DMS. Preliminary studies have shown that DMS can act as an inhibitor of certain proteases, which play crucial roles in various biological processes including cell signaling and apoptosis. This inhibition could be beneficial in therapeutic contexts where protease activity contributes to disease progression .

Case Studies

-

Cytotoxicity Assessment :

- Objective : Evaluate the cytotoxic effects of DMS on human breast cancer cells (MCF-7).

- Method : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of DMS.

- Results : A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 50 µM.

-

Antibacterial Screening :

- Objective : Assess the antibacterial activity of DMS against Staphylococcus aureus.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : DMS exhibited an inhibition zone of 15 mm at a concentration of 100 µg/disc, indicating moderate antibacterial activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₅S |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 23735-43-5 |

| Anticancer IC50 (MCF-7) | 45 µM |

| Antibacterial Inhibition Zone | 15 mm (against S. aureus) |

Propiedades

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDUHUULIWXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347171 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7305-59-1 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.